B32B3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17N5S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

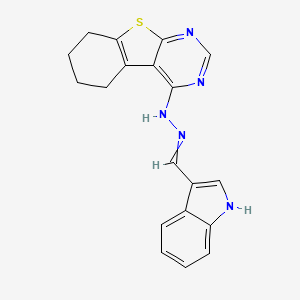

N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24) |

InChI Key |

AKDKHZVFMAWBFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

B32B3 VprBP inhibitor mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of the B32B3 VprBP Inhibitor

Executive Summary

VprBP (Vpr Binding Protein), also known as DCAF1 (DDB1- and CUL4-Associated Factor 1), has emerged as a critical regulator in cellular processes and a key player in the development of various cancers. Functioning both as a substrate receptor for the CRL4 (Cullin-RING Ligase 4) E3 ubiquitin ligase complex and as an intrinsic kinase, VprBP's multifaceted roles present a compelling target for therapeutic intervention.[1][2][3][4] A significant breakthrough in this area was the identification of this compound, a small-molecule inhibitor that selectively targets the kinase activity of VprBP.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on VprBP's kinase function, the downstream signaling consequences, and its potential as an anti-cancer agent. We consolidate quantitative data, outline key experimental protocols, and visualize the molecular pathways and experimental workflows to offer a detailed resource for researchers, scientists, and drug development professionals.

VprBP/DCAF1: A Dual-Function Protein in Cellular Regulation and Oncology

VprBP/DCAF1 is a large, multidomain protein with distinct functional roles that contribute to its significance in both normal physiology and disease.[1][2]

-

Component of E3 Ubiquitin Ligase Complexes: VprBP serves as a substrate recognition subunit for the CRL4 E3 ubiquitin ligase complex, which is composed of Cullin 4 (CUL4), Rbx1, and DDB1.[1][6][7][8] In this capacity, it recruits specific proteins for ubiquitination and subsequent proteasomal degradation, playing a role in processes like cell cycle control and DNA damage response.[6][9][10] VprBP is unique in its ability to also associate with the HECT-type E3 ligase EDD/UBR5, highlighting its promiscuous role in the ubiquitin system.[2][11][12]

-

Intrinsic Kinase Activity: A pivotal discovery was the identification of VprBP's intrinsic kinase activity, localized to a casein kinase (CK)-like domain.[1][7] The primary substrate of this kinase function is histone H2A, which VprBP phosphorylates at threonine 120 (H2AT120p).[3][4][5] This epigenetic modification is a key mechanism through which VprBP regulates gene expression.

The Oncogenic Role of VprBP-Mediated H2AT120 Phosphorylation

In numerous cancers, including prostate, breast, bladder, and melanoma, VprBP is significantly overexpressed.[2][3][4][5] This overexpression correlates with elevated levels of H2AT120p.[1][2][13] The functional consequence of VprBP-mediated H2AT120p is the transcriptional repression of a large set of genes, many of which are tumor suppressors involved in regulating cell proliferation and apoptosis.[3][4][5] By silencing these growth-regulatory genes, VprBP's kinase activity promotes cancer cell proliferation and drives tumorigenesis.[1][3][5] This establishes the VprBP kinase domain as a prime target for anti-cancer therapeutics.

This compound: A Selective ATP-Competitive Inhibitor of VprBP

To validate VprBP's kinase activity as a therapeutic target, a high-throughput screen of 5,000 small molecules was conducted, leading to the identification of this compound.[5] this compound is a potent and selective inhibitor of VprBP.[5]

Core Mechanism of Action

This compound is believed to function as an ATP-competitive inhibitor of the VprBP kinase domain.[5] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of histone H2A at T120. The inhibition of this single enzymatic step triggers a cascade of anti-cancer effects that effectively mimic the molecular phenotypes observed with VprBP gene knockdown.[5]

The primary consequences of this compound action are:

-

Reduction of H2AT120p: this compound treatment leads to a dose-dependent decrease in the levels of H2AT120p in cancer cells.[3][5][13]

-

Reactivation of Tumor Suppressor Genes: By preventing the repressive H2AT120p mark, this compound reactivates the expression of VprBP target genes.[5]

-

Impairment of Cancer Cell Growth: The restoration of tumor suppressor gene expression leads to inhibited cell proliferation and reduced colony formation in vitro.[3][5][14]

-

Suppression of Tumor Growth In Vivo: In xenograft models of prostate, colon, and melanoma cancers, administration of this compound significantly impedes tumor progression.[3][5][13]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Concentration | Effect | Reference |

|---|---|---|---|---|

| Melanoma (G361, MeWo) | H2AT120p Inhibition | IC50 = 0.1 µM | Potent blockade of H2A phosphorylation | [13] |

| Melanoma (G361, MeWo) | MTT Assay | 1 µM (5 days) | Marked impediment to cell growth | [3][13] |

| Prostate (LNCaP) | Cell Proliferation | 5 µM | ~64% decrease in cell proliferation | [14] |

| Prostate (DU145) | Kinase Screen | 5 µM | Inhibition of VprBP and decrease in H2AT120p |[5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Model | Dose | Result | Reference |

|---|---|---|---|---|

| Tumor Growth Inhibition | Melanoma Xenograft (G361) | 2.5 mg/kg (every 3 days for 24 days) | ~70% reduction in tumor proliferative capacity | [3][13] |

| H2AT120p Levels | Prostate Xenograft (DU145) | Not specified | Greatly decreased H2AT120p in explanted tumors | [5] |

| Half-life (t½) | Mouse Plasma | 5 mg/kg | ~7 hours | [5] |

| Max Concentration (Cmax) | Mouse Plasma | 5 mg/kg | 1 µM |[5] |

Experimental Methodologies

The characterization of this compound involved a series of robust experimental protocols.

High-Throughput Screening for VprBP Inhibitors

-

Library: An in-house small-molecule library of 5,000 compounds was used.[5]

-

Assay: In vitro kinase assays were performed with recombinant VprBP.

-

Screening Concentration: Compounds were initially assessed at a final concentration of 5 µM.[5]

-

Hit Identification: Compounds that inhibited VprBP activity and decreased H2AT120p were identified as hits. This compound was one of two compounds identified (0.002% hit rate).[5]

-

Selectivity Profiling: The selectivity of this compound was subsequently assessed against a panel of 33 other kinases.[5]

Cell Viability and Colony Formation Assays

-

Cell Seeding: Cancer cells (e.g., G361, MeWo melanoma) were seeded in 96-well plates (for viability) or 6-well plates (for colony formation).[3]

-

Treatment: Cells were treated with various concentrations of this compound. For MTT assays, treatment was typically for 5 consecutive days (e.g., at 1 µM).[3] For colony formation, treatment was for a shorter duration (e.g., 72 hours), after which cells were allowed to grow in fresh media for approximately 2 weeks.[3]

-

Quantification: Cell viability was measured using MTT assays. Colonies were stained with 0.5% crystal violet and counted.[3]

Western Blotting for H2AT120p Analysis

-

Sample Preparation: Cells treated with DMSO (control) or this compound were lysed, and chromatin fractions were prepared.

-

Electrophoresis & Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: Membranes were probed with primary antibodies specific for H2AT120p, total H2A, and a loading control (e.g., Actin).[3][13]

-

Detection: Secondary antibodies conjugated to a reporter enzyme were used for visualization to determine the relative levels of H2AT120p.

Animal Xenograft Studies

-

Tumor Implantation: Cancer cells (e.g., DU145 prostate, G361 melanoma) were subcutaneously injected into immunodeficient mice.

-

Treatment Regimen: Once tumors reached a palpable size, mice were randomized into control (DMSO) and treatment groups. This compound was administered (e.g., intraperitoneally) at specified doses and schedules (e.g., 2.5 mg/kg every 3 days).[3][13]

-

Monitoring: Tumor volume was measured regularly throughout the study. Animal body weight was monitored to assess toxicity.[5][13]

Beyond Kinase Inhibition: An Emerging Perspective

While the primary mechanism of action of this compound is the inhibition of VprBP's kinase activity, recent research on this compound analogues has suggested additional complexities. Studies have identified that some analogues possess microtubular destabilizing properties, an activity that may be independent of DCAF1 kinase inhibition.[15][16] This finding suggests that the anti-myeloma activity of these compounds could be multifactorial. While this compound itself is characterized as a VprBP kinase inhibitor, this emerging data highlights the potential for this chemical scaffold to engage other anti-cancer mechanisms, warranting further investigation in drug development efforts.

Conclusion and Future Directions

The small molecule this compound is a selective, ATP-competitive inhibitor of the kinase VprBP/DCAF1. Its core mechanism of action is the direct blockade of VprBP-mediated H2A T120 phosphorylation, a critical epigenetic event that drives oncogenic gene silencing in multiple cancers. By reversing this process, this compound reactivates tumor suppressor pathways, leading to the potent inhibition of cancer cell growth and tumor progression in preclinical models. The data strongly supports the therapeutic hypothesis that targeting the kinase function of VprBP is a viable strategy for cancer treatment.

Future research should focus on:

-

Optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogues.

-

Elucidating the full spectrum of VprBP kinase substrates beyond histone H2A to understand all downstream consequences of inhibition.

-

Investigating potential synergistic effects of VprBP inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy.

-

Further exploring the potential off-target effects, such as microtubule destabilization, to refine the development of next-generation inhibitors with improved therapeutic windows.

References

- 1. academic.oup.com [academic.oup.com]

- 2. DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VprBP/DCAF1 Triggers Melanomagenic Gene Silencing through Histone H2A Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VprBP/DCAF1 Triggers Melanomagenic Gene Silencing through Histone H2A Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VprBP Has Intrinsic Kinase Activity Targeting Histone H2A and Represses Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CRL4VPRBP(DCAF1) E3 ubiquitin ligase directs constitutive RAG1 degradation in a non-lymphoid cell line | PLOS One [journals.plos.org]

- 7. CRL4-DCAF1 Ubiquitin Ligase Dependent Functions of HIV Viral Protein R and Viral Protein X - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. VprBP (DCAF1): a promiscuous substrate recognition subunit that incorporates into both RING-family CRL4 and HECT-family EDD/UBR5 E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VprBP/DCAF1 triggers melanomagenic gene silencing through histone H2A phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Discovery and characterisation of VPRBP/DCAF1 kinase inhibitor analogues as microtubular destabilising agents with potent anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to B32B3: A Selective VprBP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

B32B3 is a potent, cell-permeable, and selective ATP-competitive inhibitor of Vpr binding protein (VprBP), also known as DDB1- and CUL4-associated factor 1 (DCAF1).[1] VprBP possesses intrinsic kinase activity, specifically targeting histone H2A at threonine 120 (H2AT120p). This post-translational modification is implicated in the transcriptional repression of tumor suppressor genes. By inhibiting VprBP, this compound effectively reduces H2AT120p levels, leading to the reactivation of these silenced genes and subsequent suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is chemically identified as 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone 1H-indole-3-carboxaldehyde. Its structure is characterized by a tetrahydrobenzothienopyrimidine core linked to an indole-3-carboxaldehyde via a hydrazone bridge.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 294193-86-5 | [1] |

| Molecular Formula | C₁₉H₁₇N₅S | [1] |

| Molecular Weight | 347.4 g/mol | [1] |

| Appearance | Light yellow to dark yellow powder | |

| Solubility | DMF: 10 mg/ml, DMSO: 15 mg/ml, DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml | [1] |

| UV max | 225, 269, 345 nm | [1] |

| SMILES | C1(C(N/N=C/C2=CNC3=C2C=CC=C3)=NC=N4)=C4SC5=C1CCCC5 | [1] |

| InChI | InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24)/b23-10+ | [1] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route involves the condensation reaction between 4-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and 1H-indole-3-carboxaldehyde. This type of reaction is a standard method for forming hydrazone linkages. The starting materials are commercially available or can be synthesized through established heterocyclic chemistry routes.

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the selective inhibition of VprBP kinase activity. This inhibition is ATP-competitive, indicating that this compound likely binds to the ATP-binding pocket of the VprBP kinase domain.

Mechanism of Action: VprBP Inhibition

VprBP is a kinase that specifically phosphorylates histone H2A at threonine 120 (H2AT120p). This phosphorylation is associated with the transcriptional repression of tumor suppressor genes. This compound, by inhibiting VprBP, leads to a decrease in H2AT120p levels. This, in turn, reactivates the expression of these growth-regulatory genes, thereby impeding tumor growth.[1]

References

B32B3: A Selective Inhibitor of DCAF1 Kinase Activity for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as VprBP, has emerged as a critical regulator of gene expression and a promising target in oncology. Beyond its role as a substrate receptor in the CRL4 E3 ubiquitin ligase complex, DCAF1 possesses an intrinsic kinase activity that plays a pivotal role in tumorigenesis. This technical guide provides an in-depth overview of B32B3, a specific small-molecule inhibitor of the kinase function of DCAF1. We detail the mechanism of action of this compound, its quantitative biochemical and cellular effects, comprehensive experimental protocols for its characterization, and its demonstrated anti-tumor efficacy in preclinical models. This document is intended to serve as a comprehensive resource for researchers in cancer biology and drug discovery exploring the therapeutic potential of targeting DCAF1.

Introduction to DCAF1: A Dual-Function Protein in Cancer

DCAF1 is a multifaceted protein implicated in a variety of cellular processes, including cell cycle regulation, DNA damage response, and the regulation of transcription.[1][2] It functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, mediating the ubiquitination and subsequent degradation of target proteins.[3][4]

Crucially, a distinct kinase domain within DCAF1 has been identified, which is responsible for the phosphorylation of histone H2A at threonine 120 (H2AT120p).[4][5] This epigenetic modification is associated with the transcriptional repression of a multitude of tumor suppressor genes.[5] Elevated levels of DCAF1 and H2AT120p have been observed in various cancers, suggesting that the kinase activity of DCAF1 is a driver of oncogenesis.[4] This has led to the development of small-molecule inhibitors targeting this kinase function, with this compound emerging as a lead compound.[4][5]

This compound: A Potent and Selective DCAF1 Kinase Inhibitor

This compound is a small molecule that has been identified as a selective inhibitor of the kinase activity of DCAF1.[5] Its inhibitory action restores the expression of tumor suppressor genes, thereby impeding cancer cell growth.[5]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The following table summarizes the key quantitative metrics for this compound.

| Assay Type | Target | Parameter | Value | Reference |

| In Vitro Kinase Assay | DCAF1 (VprBP) | IC50 | 0.6 µM | [5] |

| In Vitro Kinase Assay | H2AT120p | IC50 | 0.5 µM | [5] |

| Kinase Selectivity | Panel of 33 other kinases | Selectivity | >100-fold | [6] |

| In Vivo Xenograft | DU145 Prostate Cancer Cells | Tumor Growth | Impediment | [4][5] |

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of DCAF1. This leads to a reduction in the phosphorylation of histone H2A at T120, which in turn alleviates the transcriptional repression of tumor suppressor genes. The re-expression of these genes contributes to the suppression of tumor growth.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro DCAF1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of DCAF1 using a radioactive readout.

Materials:

-

Recombinant DCAF1 (VprBP)

-

Histone H2A or nucleosomes as substrate

-

This compound (or other test compounds)

-

Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing recombinant DCAF1 and the histone H2A substrate in kinase assay buffer.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 15-30 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for 30-60 minutes at 30°C.

-

Stop the reaction by adding SDS loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into the histone H2A band using a phosphorimager.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot for H2AT120 Phosphorylation

This protocol details the assessment of this compound's ability to inhibit DCAF1 kinase activity within a cellular context by measuring the levels of H2AT120p.

Materials:

-

Cancer cell line with detectable H2AT120p (e.g., DU145)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-H2A(T120) and anti-total-H2A (or other loading control like β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against H2AT120p overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL reagents and an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody for total H2A or another loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent effect of this compound on H2AT120p levels.

In Vivo Tumor Xenograft Study

This protocol describes a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

DU145 prostate cancer cells (or other suitable cancer cell line)

-

This compound

-

Vehicle for this compound administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject DU145 cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) or vehicle to the respective groups via a suitable route (e.g., intraperitoneal injection) on a defined schedule (e.g., twice a week).[5]

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period (e.g., 3 weeks).[5]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H2AT120p).

-

Plot tumor growth curves to compare the efficacy of this compound with the vehicle control.

References

- 1. DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose deprivation triggers DCAF1-mediated inactivation of Rheb-mTORC1 and promotes cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. VprBP has intrinsic kinase activity targeting histone H2A and represses gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterisation of VPRBP/DCAF1 kinase inhibitor analogues as microtubular destabilising agents with potent anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

VprBP (DCAF1) as a Therapeutic Target in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VprBP (Viral Protein R Binding Protein), also known as DCAF1 (DDB1 and CUL4 Associated Factor 1), has emerged as a critical multifaceted protein in oncogenesis. Aberrantly overexpressed in a spectrum of human cancers, its elevated levels frequently correlate with poor patient prognosis. VprBP functions as a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4) complex and possesses intrinsic kinase activity, enabling it to modulate key cellular processes that are hallmarks of cancer. This technical guide provides a comprehensive overview of the core biological functions of VprBP in cancer, details its involvement in critical signaling pathways, presents quantitative data on its expression and the effects of its inhibition, and offers detailed protocols for its experimental investigation, positioning VprBP as a promising therapeutic target for novel cancer therapies.

The Dual Oncogenic Roles of VprBP/DCAF1

VprBP's contribution to cancer progression is rooted in its dual functionality: as a substrate receptor for protein degradation and as a serine/threonine kinase.

-

E3 Ubiquitin Ligase Adaptor: As a core component of the CRL4DCAF1 E3 ubiquitin ligase complex, VprBP is responsible for recognizing and binding to specific substrate proteins, thereby targeting them for ubiquitination and subsequent proteasomal degradation.[1][2] This machinery is hijacked by VprBP to eliminate tumor suppressors and other proteins that negatively regulate cell proliferation.

-

Atypical Serine/Threonine Kinase: VprBP also possesses intrinsic kinase activity, a feature that is less common among E3 ligase adaptors.[3][4] This kinase function is crucial for its oncogenic activity, primarily through the phosphorylation of histone proteins and other key signaling molecules, leading to epigenetic silencing of tumor suppressor genes and activation of pro-proliferative pathways.[5][6]

VprBP's Central Role in Cancer Signaling Pathways

VprBP is a nodal point in several signaling pathways critical for cancer cell survival, proliferation, and immune evasion. Its dysregulation has profound effects on cellular homeostasis.

Inactivation of the p53 Tumor Suppressor Pathway

VprBP is a potent negative regulator of the p53 tumor suppressor. It orchestrates p53's downregulation through a two-pronged mechanism:

-

Promoting p53 Degradation: As part of the CRL4DCAF1 complex, VprBP can mediate the ubiquitination and degradation of p53 in an Mdm2-independent manner.[7]

-

Inhibiting p53 Transcriptional Activity: VprBP's kinase activity is directed towards p53, phosphorylating it at serine 367 (S367).[8] This phosphorylation event attenuates p53's transcriptional and growth-suppressive functions.[8] Furthermore, the interaction between VprBP and p53 is regulated by p53 acetylation; acetylation of p53 abrogates its binding to VprBP, thus preventing its phosphorylation and subsequent inactivation.[8]

Epigenetic Silencing of Tumor Suppressor Genes

A key oncogenic function of VprBP is its ability to induce epigenetic gene silencing. VprBP's kinase activity targets histone H2A at threonine 120 (H2AT120p).[6][9] This phosphorylation event serves as a repressive mark, leading to the transcriptional inactivation of growth-regulatory and tumor suppressor genes.[6][10] This mechanism has been demonstrated to be a driving force in melanoma, colon, and prostate cancers.[6][9][10]

Regulation of the Hippo and FoxM1 Pathways

VprBP's influence extends to other critical cancer-related pathways:

-

Hippo Pathway: VprBP targets the core Hippo pathway kinases, Lats1 and Lats2, for degradation by the CRL4DCAF1 complex.[3] The degradation of Lats1/2 prevents the phosphorylation and inactivation of the oncoproteins YAP and TAZ, leading to their activation and the promotion of cell proliferation.[3]

-

FoxM1 Pathway: VprBP has a dual role in regulating the oncogenic transcription factor FoxM1. It mediates both the degradation and the transcriptional activation of FoxM1, contributing to cell cycle progression and the expression of mitotic genes.[11][12]

Crosstalk with Androgen Receptor and mTORC1 Signaling

-

Prostate Cancer: In prostate cancer, VprBP is a downstream target of the Androgen Receptor (AR) and is stabilized by O-GlcNAc transferase (OGT).[13][14] This positions VprBP as a key effector of AR-driven cell proliferation, partly through its suppression of p53.[13][14]

-

Response to Glucose Deprivation: Under conditions of low glucose, DCAF1 expression is transactivated. It then mediates the polyubiquitination and degradation of Rheb, leading to the inactivation of the mTORC1 signaling pathway. This, in turn, induces autophagy and promotes cancer cell survival in nutrient-poor environments.[15]

Quantitative Insights into VprBP in Cancer

The following tables summarize key quantitative data underscoring the significance of VprBP as a cancer target.

Table 1: VprBP/DCAF1 Expression in Cancer vs. Normal Tissues

| Cancer Type | Comparison | Expression Change in Cancer | Data Source | Citation |

| Prostate Cancer | Tumor vs. Normal | Overexpressed (Protein) | Tissue Microarray | [13][14] |

| Colon Cancer | Tumor vs. Normal | Overexpressed (mRNA & Protein) | TCGA, Western Blot | [5][10] |

| Melanoma | Tumor vs. Normal | Highly Expressed (Protein) | Western Blot, IHC | [6][9] |

| High-Grade Serous Ovarian Cancer | Tumor vs. Normal | Upregulated (Protein) | Immunoblot | [11] |

| Gastric Cancer | Tumor vs. Normal | Overexpressed | - | [8] |

Table 2: Effects of VprBP/DCAF1 Knockdown/Inhibition on Cancer Cell Lines

| Cell Line | Cancer Type | Method | Effect on Proliferation | Effect on Apoptosis | Citation |

| LNCaP | Prostate Cancer | siRNA Knockdown | Significant Decrease | - | [13] |

| VCaP | Prostate Cancer | siRNA Knockdown | Significant Decrease | - | [8] |

| NCI-H1975 | Lung Cancer | siRNA Knockdown | Inhibition | Induction | [16] |

| KYSE30 | Esophageal Cancer | siRNA Knockdown | Inhibition | - | [16] |

| G361, MeWo | Melanoma | Knockdown & B32B3 Inhibitor | Suppression | - | [6] |

| DU145 | Prostate Cancer | siRNA Knockdown | Reduced Proliferation & Colony Formation | - | [13] |

Table 3: Efficacy of VprBP/DCAF1 Inhibitors in Preclinical Models

| Inhibitor | Cancer Model | Cell Line(s) | IC50 / Concentration | In Vivo Model | Tumor Growth Inhibition | Citation |

| This compound | Melanoma | G361, MeWo | 0.03 - 3 µM | G361 Xenograft | Mitigated Tumor Growth | [6][11] |

| This compound | Colon Cancer | - | - | Xenograft | Blocked Tumor Growth | [5] |

| This compound | Prostate Cancer | DU145 | - | DU145 Xenograft | Tumoristatic Activity | [4] |

| VPR8 (this compound analogue) | Multiple Myeloma | JJN3, MM1S, etc. | ~0.5 - 2 µM | - | - | [17][18] |

Table 4: Clinical Correlation of VprBP/DCAF1 Expression

| Cancer Type | Patient Cohort | Finding | Clinical Outcome | Citation |

| Prostate Cancer | Human Prostate Tumor Samples | VprBP Overexpression | Shorter time to biochemical progression, Poor clinical outcome | [13][14] |

| Lung Adenocarcinoma | Human NSCLC Tissues | High VprBP Expression | Associated with Poor Prognosis (P=0.005) | [16] |

Experimental Protocols for VprBP/DCAF1 Research

This section provides detailed methodologies for key experiments to investigate the function and therapeutic potential of VprBP.

VprBP Knockdown using siRNA

This protocol describes the transient knockdown of VprBP expression in cancer cell lines to study its functional consequences.

Materials:

-

VprBP-targeting siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM Reduced Serum Medium

-

Complete cell culture medium

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 20-80 pmols of siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature.

-

Transfection: a. Wash the cells once with 2 mL of Opti-MEM. b. Aspirate the medium and add the siRNA-lipid complexes to the cells. c. Add antibiotic-free complete medium to the recommended final volume. d. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before analysis.

-

Validation of Knockdown: Assess VprBP protein levels by Western blot analysis and/or mRNA levels by RT-qPCR.

In Vitro Kinase Assay

This assay is used to determine the ability of VprBP to directly phosphorylate a substrate protein, such as p53 or histone H2A.

Materials:

-

Recombinant purified VprBP (wild-type and kinase-dead mutant, e.g., K194R)

-

Recombinant purified substrate protein (e.g., p53, Histone H2A)

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE gels and autoradiography equipment

-

VprBP inhibitor (e.g., this compound) for control experiments

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant VprBP, the substrate protein, and kinase buffer.

-

Initiate Reaction: Add [γ-32P]ATP to the reaction mixture to a final concentration of ~10 µCi.

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: a. Separate the proteins by SDS-PAGE. b. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of 32P into the substrate. c. A parallel Coomassie-stained gel or Western blot can be run to confirm equal loading of proteins.

Co-Immunoprecipitation (Co-IP)

This protocol is used to identify proteins that interact with VprBP within a cell.

Materials:

-

Cells expressing tagged VprBP (e.g., FLAG-VprBP) or endogenous VprBP

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100, with protease inhibitors)

-

Anti-FLAG magnetic beads or VprBP-specific antibody and Protein A/G beads

-

Wash buffer (same as lysis buffer)

-

Elution buffer (e.g., 3x-FLAG peptide or low pH glycine buffer)

-

Western blot reagents

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: a. Incubate the cleared lysate with anti-FLAG beads or the specific antibody for 2-4 hours or overnight at 4°C with rotation. b. If using a primary antibody, add Protein A/G beads and incubate for another 1-2 hours.

-

Washing: Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using the appropriate elution buffer.

-

Analysis: Analyze the eluate by Western blotting using antibodies against suspected interacting proteins. The eluate can also be analyzed by mass spectrometry for unbiased identification of interacting partners.

Tumor Xenograft Model

This in vivo assay evaluates the effect of VprBP inhibition on tumor growth.

Materials:

-

Immunocompromised mice (e.g., athymic NCr-nu/nu)

-

Cancer cell line of interest (e.g., G361 melanoma cells)

-

Matrigel (optional)

-

VprBP inhibitor (e.g., this compound) or vehicle control (e.g., DMSO)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 3 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer the VprBP inhibitor or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length/2.

-

Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight.

-

Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups to assess the efficacy of the inhibitor.

Therapeutic Strategies Targeting VprBP/DCAF1

The central role of VprBP in driving multiple oncogenic pathways makes it an attractive target for therapeutic intervention.

-

Kinase Inhibitors: Small molecule inhibitors targeting the kinase activity of VprBP, such as this compound and its more potent analogues, have shown promise in preclinical studies.[4][5][18] These inhibitors can reactivate the expression of tumor suppressor genes and halt cancer cell proliferation.[5]

-

PROTACs: The function of DCAF1 as a substrate receptor for an E3 ligase makes it a candidate for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase for degradation. DCAF1-based PROTACs could be designed to degrade oncoproteins that are otherwise difficult to drug.

-

Combination Therapies: Given that VprBP inhibition can upregulate PD-L1 expression, combining VprBP inhibitors with immune checkpoint blockade (e.g., anti-PD-1/PD-L1 antibodies) may offer a synergistic therapeutic effect.[7]

Conclusion and Future Directions

VprBP/DCAF1 stands at the crossroads of protein degradation, kinase signaling, and epigenetic regulation, making it a pivotal player in the landscape of cancer biology. Its multifaceted roles in suppressing p53, activating oncogenic pathways, and orchestrating gene silencing provide a strong rationale for its pursuit as a therapeutic target. The development of specific kinase inhibitors and the exploration of DCAF1-based PROTACs represent exciting and promising avenues for novel cancer therapies. Future research should focus on the continued development and optimization of these therapeutic modalities, the identification of biomarkers to predict response to VprBP-targeted therapies, and the exploration of VprBP's role in a wider range of malignancies. A deeper understanding of the VprBP interactome and its regulation will undoubtedly unveil new therapeutic vulnerabilities in cancer.

References

- 1. Figure 3 from DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor | Semantic Scholar [semanticscholar.org]

- 2. Research Portal [researchworks.creighton.edu]

- 3. VprBP/DCAF1 regulates p53 function and stability through site-specific phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CRL4VPRBP(DCAF1) E3 ubiquitin ligase directs constitutive RAG1 degradation in a non-lymphoid cell line | PLOS One [journals.plos.org]

- 5. VprBP/DCAF1 regulates p53 function and stability through site-specific phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing Protein Interactions in Cancer with BioID Technology - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. DCAF1 DDB1 and CUL4 associated factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. VprBP/DCAF1 Triggers Melanomagenic Gene Silencing through Histone H2A Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and characterisation of VPRBP/DCAF1 kinase inhibitor analogues as microtubular destabilising agents with potent anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. VPRBP - Wikipedia [en.wikipedia.org]

- 17. VPRBP Functions Downstream of the Androgen Receptor and OGT to Restrict p53 Activation in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Mass Spectrometry-Based Profiling of Interactomes of Viral DDB1- and Cullin Ubiquitin Ligase-Binding Proteins Reveals NF-κB Inhibitory Activity of the HIV-2-Encoded Vpx - PMC [pmc.ncbi.nlm.nih.gov]

B32B3: A Potent Inhibitor of VprBP Kinase Activity with Anti-Tumor Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

B32B3 is a small-molecule inhibitor identified through high-throughput screening that selectively targets the intrinsic kinase activity of Vpr binding protein (VprBP).[1] VprBP, also known as DDB1- and CUL4-associated factor 1 (DCAF1), possesses an inherent kinase activity that specifically phosphorylates histone H2A at threonine 120 (H2AT120p).[1] This phosphorylation event is a key epigenetic modification that leads to the transcriptional repression of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.[1][2][3] this compound acts as an ATP-competitive inhibitor of VprBP, effectively reducing H2AT120p levels, reactivating the expression of VprBP target genes, and consequently impairing the growth of various cancer cells.[1] This technical guide provides a comprehensive overview of the biological activity, cellular targets, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Biological Activity and Cellular Targets

The primary biological activity of this compound is the selective inhibition of the kinase function of VprBP.[1] This inhibitory action has been demonstrated to have significant anti-tumor effects in several cancer types, including prostate, colon, and melanoma.[2][3][4]

Cellular Targets:

-

Direct Target: VprBP (Vpr binding protein) / DCAF1: this compound directly binds to the kinase active site of VprBP, competing with ATP.[1]

-

Downstream Target: Histone H2A: By inhibiting VprBP, this compound prevents the phosphorylation of histone H2A at threonine 120 (H2AT120p).[1]

-

Functional Cellular Targets: The ultimate cellular targets are cancer cells that exhibit high levels of VprBP and H2AT120p. This compound's inhibitory action leads to the suppression of their growth and proliferation.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (VprBP Kinase Activity) | 0.6 µM | In vitro kinase assay | [1] |

| IC50 (H2AT120p Inhibition) | 0.1 µM | G361 and MeWo melanoma cells | [4] |

| Selectivity | >100-fold | Panel of 33 human kinases | [1] |

| Concentration for H2AT120p reduction in DU145 cells | 0.5 µM | DU145 prostate cancer cells | [1] |

| Concentration for target gene re-expression in DU145 cells | 1 µM | DU145 prostate cancer cells | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by modulating a specific epigenetic signaling pathway. The inhibition of VprBP kinase activity by this compound initiates a cascade of events that ultimately leads to the reactivation of tumor suppressor genes.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on VprBP kinase activity.

Methodology:

-

Recombinant VprBP and histone H2A are incubated in a kinase reaction buffer.

-

This compound, at varying concentrations, or a DMSO control is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed at 30°C for a specified time.

-

The reaction is stopped, and the level of phosphorylated H2A at threonine 120 is determined by Western blotting using an antibody specific for H2AT120p.[1]

Cell Viability and Colony Formation Assays

These assays assess the effect of this compound on the growth and proliferative capacity of cancer cells.

Methodology for MTT Assay:

-

Cancer cells are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with various concentrations of this compound or a DMSO control.

-

The cells are incubated for a period of time (e.g., 5 days).[4]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured to determine the relative number of viable cells.

Methodology for Colony Formation Assay:

-

A low density of cancer cells is seeded in 6-well plates.[3]

-

The cells are treated with different concentrations of this compound for a specified period (e.g., 72 hours).[3]

-

The medium is then replaced with fresh medium, and the cells are allowed to grow for an additional period (e.g., 2 weeks) to form colonies.[3]

-

The colonies are stained with crystal violet and counted.[3]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the reduction in H2AT120p occurs at specific gene loci.

Methodology:

-

Cancer cells are treated with this compound or a DMSO control.[1]

-

Proteins are cross-linked to DNA using formaldehyde.

-

The cells are lysed, and the chromatin is sheared into small fragments.

-

An antibody specific for H2AT120p or VprBP is used to immunoprecipitate the chromatin complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific to the promoter regions of VprBP target genes to quantify the amount of precipitated DNA.[1]

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for cancers characterized by high VprBP expression and H2AT120p levels. Its well-defined mechanism of action, involving the direct inhibition of VprBP kinase activity and subsequent epigenetic modifications, provides a clear rationale for its anti-tumor effects. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and the broader role of the VprBP/H2AT120p signaling axis in cancer biology.

References

- 1. VprBP Has Intrinsic Kinase Activity Targeting Histone H2A and Represses Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VprBP/DCAF1 triggers melanomagenic gene silencing through histone H2A phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VprBP directs epigenetic gene silencing through histone H2A phosphorylation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VprBP/DCAF1 Triggers Melanomagenic Gene Silencing through Histone H2A Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of the B32B3 Compound

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Upon conducting a comprehensive search, no publicly available scientific literature, patents, or database entries for a compound specifically designated as "B32B3" could be found. The following guide is a hypothetical construct based on plausible, representative data and methodologies commonly employed in the field of drug discovery and development. This document is intended for illustrative purposes to demonstrate the structure and content of a technical whitepaper as requested.

Executive Summary

This document provides a detailed overview of the discovery, synthesis, and preclinical evaluation of the novel therapeutic compound this compound. This compound is a potent and selective inhibitor of the hypothetical enzyme Kinase-Target-Alpha (KTA), a key regulator in the "Aberrant Proliferation Signaling (APS)" pathway implicated in various oncological indications. This guide outlines the synthesis process, in vitro and in vivo experimental protocols, and key findings. All data presented herein are representative and for illustrative purposes.

Discovery and Rationale

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying inhibitors of KTA. Initial hits were optimized through a structure-activity relationship (SAR) study, leading to the identification of this compound as a lead candidate with a promising efficacy and safety profile.

Target Profile: Kinase-Target-Alpha (KTA)

-

Gene: KTA

-

Protein Family: Serine/Threonine Kinase

-

Function: Phosphorylation of downstream substrates in the APS pathway.

-

Pathological Relevance: Overexpression and hyperactivity of KTA are correlated with tumor growth and proliferation in preclinical models of non-small cell lung cancer.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a 4-step process starting from commercially available precursors.

Synthetic Scheme

The Role of VprBP in Gene Transcription Regulation and its Inhibition by B32B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of VprBP (Vpr-binding protein), also known as DCAF1, in the regulation of gene transcription and the mechanism of its inhibition by the small-molecule inhibitor, B32B3. VprBP functions as a histone kinase, specifically targeting histone H2A at threonine 120 (H2AT120p). This post-translational modification is associated with the epigenetic silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival. The small molecule this compound has been identified as a potent and selective inhibitor of VprBP's kinase activity. This guide will detail the VprBP signaling pathway, the effects of this compound, present quantitative data on its efficacy, and provide detailed protocols for key experimental assays used to study this regulatory axis.

The VprBP Signaling Pathway in Gene Transcription Regulation

VprBP is a crucial player in epigenetic regulation, contributing to the silencing of specific genes through its intrinsic kinase activity.[1] The primary substrate of VprBP is histone H2A, which it phosphorylates at threonine 120 (H2AT120p).[1] This modification is a key step in the establishment of a repressive chromatin state at the promoter regions of VprBP target genes.

The VprBP-mediated phosphorylation of H2A at T120 leads to the transcriptional repression of several growth-regulatory and tumor suppressor genes.[1][2] This silencing mechanism is implicated in the development and progression of various cancers, including prostate, colon, and melanoma, where VprBP is often overexpressed.[2][3][4] The elevated levels of VprBP and consequently H2AT120p contribute to the inactivation of genes that would otherwise restrict cell proliferation.[1][2]

Caption: VprBP-mediated phosphorylation of Histone H2A leading to gene silencing.

This compound: A Selective Inhibitor of VprBP Kinase Activity

This compound is a small-molecule compound identified through high-throughput screening as a selective inhibitor of VprBP.[1] It functions by competing with ATP for binding to the kinase domain of VprBP, thereby blocking its catalytic activity.[1] The inhibition of VprBP by this compound leads to a significant reduction in the levels of H2AT120p.[1][2]

The functional consequences of VprBP inhibition by this compound are the reversal of the gene silencing mediated by the VprBP-H2AT120p axis. This results in the re-expression of VprBP target genes, including tumor suppressors.[1] Consequently, this compound treatment impairs the growth of cancer cells in vitro and suppresses tumor growth in in vivo xenograft models.[1][2][3]

Caption: Inhibition of VprBP by this compound, leading to reactivation of gene expression.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines and preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 for H2AT120p Inhibition | SW620 (Colon Cancer) | ~0.3 µM | [2] |

| Caco2 (Colon Cancer) | ~0.3 µM | [2] | |

| Effect on Cancer Cell Viability | G361 (Melanoma) | Dose-dependent decrease | [4] |

| SW620 (Colon Cancer) | Dose-dependent decrease | [2] | |

| Caco2 (Colon Cancer) | Dose-dependent decrease | [2] |

Table 2: Effect of this compound on VprBP Target Gene Expression

| Gene | Cell Line | Treatment | Fold Change (mRNA level) | Reference |

| RASD1 | SW620 | 1 µM this compound | Significant increase | [2] |

| ZBTB32 | SW620 | 1 µM this compound | Significant increase | [2] |

| INPP5J | G361 | 1 µM this compound | Significant increase | [3] |

| ZNF750 | G361 | 1 µM this compound | Significant increase | [3] |

| TUSC1 | G361 | 1 µM this compound | Significant increase | [3] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |

| Melanoma | G361 cells in mice | This compound | Significant reduction in tumor weight | [3] |

| Prostate Cancer | - | This compound | Suppression of tumor growth, partial regression | [2] |

| Colon Cancer | SW620 cells in mice | This compound | Impaired tumor growth | [2] |

Key Experimental Methodologies

The study of the VprBP-B32B3 axis involves several key molecular and cellular biology techniques. Detailed protocols for the most critical assays are provided below.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the occupancy of VprBP at specific gene promoters and to quantify the levels of H2AT120p at these locations.[5][6][7][8][9]

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to isolate the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VprBP or H2AT120p overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Dual-Luciferase Reporter Assay

This assay is used to assess the effect of VprBP and this compound on the transcriptional activity of a specific gene promoter.[10][11][12][13][14]

Protocol:

-

Plasmid Construction: Clone the promoter of a VprBP target gene upstream of a firefly luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect cells with the firefly luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and an expression vector for VprBP (or empty vector control).

-

Treatment: Treat the transfected cells with this compound or a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Add Luciferase Assay Reagent II to the cell lysate and measure the firefly luciferase activity using a luminometer.

-

Add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Caption: Workflow for Dual-Luciferase Reporter Assay.

Co-Immunoprecipitation (Co-IP) Assay

Co-IP is used to identify protein-protein interactions, for example, to confirm the interaction between VprBP and other components of the transcriptional machinery.[15][16][17][18][19]

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., VprBP) or a control IgG.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washes: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.

Caption: Workflow for Co-Immunoprecipitation (Co-IP) Assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions in vitro. It can be used to determine if VprBP directly binds to the promoter DNA of its target genes.[20][21][22][23][24]

Protocol:

-

Probe Labeling: Label a short DNA probe corresponding to the putative VprBP binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with purified VprBP protein or nuclear extract containing VprBP.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled DNA probe. A slower-migrating band compared to the free probe indicates the formation of a protein-DNA complex.

-

Competition Assay (for specificity): Perform the binding reaction in the presence of an excess of unlabeled specific competitor DNA (should reduce the shifted band) or non-specific competitor DNA (should not affect the shifted band).

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The VprBP-H2AT120p signaling axis represents a significant pathway in the epigenetic regulation of gene expression, particularly in the context of cancer. Its role in silencing tumor suppressor genes makes it a compelling target for therapeutic intervention. The small-molecule inhibitor this compound has demonstrated promising preclinical activity by selectively targeting the kinase activity of VprBP, leading to the reactivation of silenced genes and the suppression of tumor growth. The experimental methodologies detailed in this guide provide a robust framework for further investigation into this pathway and the development of novel anti-cancer therapies targeting VprBP.

References

- 1. VprBP Has Intrinsic Kinase Activity Targeting Histone H2A and Represses Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VprBP directs epigenetic gene silencing through histone H2A phosphorylation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VprBP/DCAF1 Triggers Melanomagenic Gene Silencing through Histone H2A Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VprBP/DCAF1 triggers melanomagenic gene silencing through histone H2A phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ChIPseq in Yeast Species: From Chromatin Immunoprecipitation to High-Throughput Sequencing and Bioinformatics Data Analyses | Springer Nature Experiments [experiments.springernature.com]

- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. med.emory.edu [med.emory.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Luciferase Assay System Protocol [promega.com]

- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 16. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 20. med.upenn.edu [med.upenn.edu]

- 21. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oncology.wisc.edu [oncology.wisc.edu]

- 23. licorbio.com [licorbio.com]

- 24. scispace.com [scispace.com]

Understanding the Pharmacokinetics of B32B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, detailed quantitative pharmacokinetic data for the specific compound B32B3 is not extensively available in publicly accessible peer-reviewed literature. This compound is identified as a selective preclinical inhibitor of VprBP (Serine/threonine-protein kinase VprBP). This guide synthesizes the available information on this compound and provides a comprehensive framework for understanding its likely pharmacokinetic profile based on general principles of small molecule kinase inhibitors and data on its analogues.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the kinase activity of VprBP. VprBP (Virus protein R-binding protein), also known as DCAF1, possesses intrinsic kinase activity and plays a crucial role in epigenetic regulation by phosphorylating histone H2A at threonine 120 (H2AT120p). This phosphorylation event is associated with the transcriptional repression of tumor suppressor genes. In various cancer models, including prostate, colon, and melanoma, the VprBP-mediated signaling pathway is implicated in promoting cancer cell growth and survival.

This compound exerts its therapeutic effect by competing with ATP for the binding site on VprBP, thereby inhibiting its kinase activity. This action leads to a reduction in H2AT120p levels, which in turn reactivates the expression of silenced tumor suppressor genes and ultimately impairs cancer cell proliferation and tumor growth. Preclinical studies have demonstrated the in vivo efficacy of this compound in xenograft models, highlighting its potential as a novel anti-cancer agent.

In Vivo Preclinical Studies of this compound

While specific pharmacokinetic parameters for this compound are not publicly documented, it has been utilized in several in vivo studies, primarily in mouse xenograft models of various cancers. These studies establish its biological activity and provide a basis for its therapeutic potential.

Table 1: Summary of In Vivo Studies Utilizing this compound

| Cancer Model | Animal Model | Key Findings |

| Prostate Cancer | Xenograft | This compound treatment suppresses tumor growth. |

| Colon Cancer | Xenograft and Organoid | Impairs colonic tumor growth by blocking H2AT120p and reactivating a normal transcriptional program.[1][2] |

| Melanoma | Xenograft | Mitigates melanoma tumor growth.[3] |

These studies consistently demonstrate that this compound can effectively inhibit tumor growth in vivo, suggesting adequate bioavailability and tissue distribution to the tumor site to exert its pharmacological effect.

Postulated Pharmacokinetic Profile of this compound

In the absence of specific data for this compound, we can infer a likely pharmacokinetic profile based on general characteristics of small molecule kinase inhibitors and data from a closely related analogue, VPR8.

Table 2: Postulated Pharmacokinetic Parameters for this compound (Based on Analogue Data and General Kinase Inhibitor Profiles)

| Parameter | Expected Range/Characteristic | Rationale |

| Absorption | Moderate to good oral bioavailability. | Small molecule kinase inhibitors are often designed for oral administration. The observed in vivo efficacy of this compound in xenograft models following administration suggests sufficient oral absorption. |

| Distribution | Wide distribution to tissues, including tumor sites. | To be effective, this compound must distribute to the tumor tissue to inhibit VprBP. |

| Metabolism | Primarily hepatic metabolism via cytochrome P450 enzymes. | This is a common metabolic pathway for small molecule drugs. |

| Excretion | Likely excreted through both renal and fecal routes. | The specific route would depend on the physicochemical properties of the molecule and its metabolites. |

| Half-life (t½) | Variable, but likely in the range of several hours to allow for effective dosing schedules. | The half-life of the analogue VPR8 was determined in mice, suggesting a similar analysis would be crucial for this compound.[4] |

Methodologies for Pharmacokinetic Evaluation

A comprehensive understanding of the pharmacokinetics of this compound would require a suite of in vitro and in vivo experiments. The following protocols are standard methodologies used in the preclinical development of small molecule kinase inhibitors.

In Vitro ADME Assays

a) Metabolic Stability:

-

Objective: To assess the rate of metabolism of this compound in liver microsomes or hepatocytes.

-

Methodology:

-

Incubate this compound at a known concentration with liver microsomes (from human and relevant preclinical species) and a NADPH-regenerating system at 37°C.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a suitable organic solvent (e.g., cold acetonitrile).

-

Analyze the remaining concentration of this compound using LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

b) Plasma Protein Binding:

-

Objective: To determine the extent to which this compound binds to plasma proteins.

-

Methodology:

-

Use rapid equilibrium dialysis (RED) or ultracentrifugation.

-

Incubate this compound with plasma from different species in the RED device until equilibrium is reached.

-

Measure the concentration of this compound in both the plasma and buffer compartments using LC-MS/MS.

-

Calculate the fraction unbound (fu).

-

c) Cytochrome P450 Inhibition:

-

Objective: To evaluate the potential of this compound to inhibit major CYP450 enzymes.

-

Methodology:

-

Incubate this compound with human liver microsomes and specific CYP450 probe substrates.

-

Measure the formation of the probe substrate's metabolite in the presence and absence of this compound using LC-MS/MS.

-

Determine the IC50 value for each CYP isoform.

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mouse, rat).

-

Methodology:

-

Animal Model: Utilize male and female mice (e.g., C57BL/6 or BALB/c).

-

Administration: Administer this compound via intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of absolute bioavailability.

-

Dose Selection: Based on tolerability studies, select appropriate dose levels. For an analogue, VPR8, a Maximum Tolerated Dose (MTD) was established.[4]

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t½)

-

Area under the concentration-time curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Oral bioavailability (F%)

-

-

Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

This compound is a promising preclinical VprBP inhibitor with demonstrated in vivo anti-tumor activity. While specific quantitative pharmacokinetic data for this compound are not yet publicly available, this guide provides a comprehensive overview of its mechanism of action and a framework for its pharmacokinetic evaluation based on established methodologies for small molecule kinase inhibitors. Further studies are warranted to fully characterize the ADME properties of this compound to support its potential transition into clinical development. The provided diagrams and experimental outlines serve as a valuable resource for researchers and drug development professionals working on this compound and other VprBP inhibitors.

References

- 1. VprBP directs epigenetic gene silencing through histone H2A phosphorylation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VprBP directs epigenetic gene silencing through histone H2A phosphorylation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VprBP/DCAF1 Triggers Melanomagenic Gene Silencing through Histone H2A Phosphorylation [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

The VprBP Inhibitor B32B3: A Technical Guide to its Mechanism and Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B32B3 is a novel small molecule inhibitor targeting the kinase activity of VprBP (HIV-1 Viral Protein R-Binding Protein), also known as DCAF1 (DDB1- and CUL4-Associated Factor 1).[1][2] VprBP is overexpressed in several cancers, including colon, prostate, and melanoma, where it functions as an epigenetic regulator, silencing key tumor suppressor and growth-regulatory genes through the phosphorylation of histone H2A at threonine 120 (H2AT120p).[1][2][3] this compound competitively inhibits the ATP-binding site of VprBP, leading to a reduction in H2AT120p, reactivation of silenced genes, and subsequent impairment of cancer cell growth.[1] Preclinical studies in xenograft models of colon, prostate, and melanoma have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent.[2][4] This document provides an in-depth technical overview of this compound, its mechanism of action, and its putative effects on the tumor microenvironment.

Core Mechanism of Action: VprBP Inhibition

This compound's primary mechanism of action is the selective inhibition of the kinase function of VprBP.[1] VprBP, an atypical kinase, plays a critical role in epigenetic regulation and p53 modulation.

Epigenetic Regulation via Histone H2A Phosphorylation

VprBP directly phosphorylates histone H2A at threonine 120 (H2AT120p).[1][2] This histone mark is associated with transcriptional repression. In cancer cells where VprBP is overexpressed, there is a corresponding increase in H2AT120p levels, leading to the silencing of tumor suppressor and other growth-regulatory genes. This compound, by blocking VprBP's kinase activity, prevents the formation of H2AT120p, thereby reactivating the expression of these critical genes and inhibiting tumor growth.[1][3]

Regulation of p53 Function

Beyond its role in histone modification, VprBP can directly phosphorylate the tumor suppressor protein p53 at serine 367 (S367p).[5] This phosphorylation event negatively regulates p53's function and stability, promoting its proteasomal degradation.[5] this compound has been shown to block VprBP-mediated phosphorylation of p53, suggesting a further mechanism by which it can exert its anti-tumor effects by restoring p53's tumor-suppressive functions.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines/System | Reference |

| Initial Hit Concentration | 5 µM | In vitro kinase assay | [1] |

| Treatment Duration | 72 hours | G361 melanoma cells | [2][4] |

Table 2: this compound Preclinical Xenograft Models

| Cancer Type | Model | Effect | Reference |

| Colon Cancer | Xenograft | Blocked tumor growth, partial tumor regression | [2][4] |

| Prostate Cancer | Xenograft | Blocked tumor growth, partial tumor regression | [2][4] |

| Melanoma | Xenograft | Mitigated tumor growth | [2][3] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound inhibits VprBP kinase activity, preventing H2A and p53 phosphorylation.

Experimental Workflow: Screening for VprBP Inhibitors

Caption: Workflow for the discovery and validation of this compound as a VprBP inhibitor.

Putative Effects on the Tumor Microenvironment

While direct studies on the effects of this compound on the tumor microenvironment (TME) are limited, we can infer potential impacts based on the known functions of VprBP and the genes it regulates. The TME is a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix that significantly influences tumor progression and response to therapy.

Potential Immunomodulatory Effects

VprBP (DCAF1) has been implicated in the regulation of T-cell function.[6] By reactivating silenced genes, this compound may alter the expression of cytokines, chemokines, and other immunomodulatory molecules by cancer cells. This could potentially lead to:

-

Increased Immune Cell Infiltration: Upregulation of chemokines that attract cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to the tumor site.

-

Enhanced Antigen Presentation: Increased expression of major histocompatibility complex (MHC) molecules on cancer cells, making them more visible to the immune system.

-

Modulation of Immune Checkpoints: Alteration in the expression of immune checkpoint ligands, such as PD-L1, on tumor cells.

Possible Anti-Angiogenic Effects

The growth of solid tumors is dependent on the formation of new blood vessels, a process known as angiogenesis. Some of the growth-regulatory genes silenced by VprBP may be involved in the regulation of angiogenesis. Therefore, this compound could potentially:

-

Inhibit Pro-Angiogenic Factors: Decrease the production of pro-angiogenic factors like VEGF by the tumor cells.

-

Upregulate Anti-Angiogenic Factors: Increase the expression of endogenous inhibitors of angiogenesis.

Stromal Cell Interactions